5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core with distinct substituents:
- 2-Methoxy group: Contributes to solubility via polar interactions while influencing electronic properties of the aromatic ring .
- N-(Thiophen-3-yl)methyl substitution: Introduces a heteroaromatic thiophene moiety, which may enhance binding to targets with aromatic or hydrophobic pockets (e.g., enzymes or receptors) .
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-3-11-4-5-13(18-2)14(8-11)20(16,17)15-9-12-6-7-19-10-12/h4-8,10,15H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLYKTQMZGONFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 5-ethyl-2-methoxybenzene to introduce the sulfonamide group.
Attachment of the Thiophene Ring: The thiophene ring is then introduced through a nucleophilic substitution reaction, where the thiophen-3-ylmethyl group is attached to the nitrogen atom of the sulfonamide.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural differences and inferred properties:
Biological Activity
5-Ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a unique combination of a thiophene ring and a methoxy-substituted benzene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme for folate synthesis.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial growth through interference with folic acid synthesis. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains, demonstrating potential as broad-spectrum antibiotics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, a study on related compounds demonstrated significant cytotoxic activity against several cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells, with IC50 values ranging from 1.48 µM to 9.83 µM . The mechanism underlying this activity often involves cell cycle arrest and apoptosis induction, as evidenced by increased levels of cleaved caspases .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer properties of related sulfonamides revealed that the introduction of specific substituents could enhance their efficacy. In particular, the presence of a thiophene moiety was associated with increased cytotoxicity against breast cancer cells, suggesting that structural modifications can significantly impact biological activity .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of thiophene-containing sulfonamides, demonstrating their effectiveness against resistant bacterial strains. The study reported that compounds exhibiting a thiophene ring showed improved inhibition rates compared to their non-thiophene counterparts, indicating the importance of this structural feature in enhancing biological activity.
Research Findings Summary
| Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Varies | Inhibition of folate synthesis |
| Anticancer | MDA-MB-468 (breast) | 1.48 | Induction of apoptosis |
| CCRF-CM (leukemia) | 9.83 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
